molecular formula C24H22N2O B11547377 (7E)-2-amino-7-(4-methylbenzylidene)-4-(4-methylphenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile

(7E)-2-amino-7-(4-methylbenzylidene)-4-(4-methylphenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile

Cat. No.: B11547377
M. Wt: 354.4 g/mol
InChI Key: VOQKAJAXRLCSAF-CPNJWEJPSA-N
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Description

This compound is characterized by its unique structure, which includes a tetrahydrocyclopenta[b]pyran ring system, an amino group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-2-amino-7-(4-methylbenzylidene)-4-(4-methylphenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 4-methylphenylacetonitrile in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(7E)-2-amino-7-(4-methylbenzylidene)-4-(4-methylphenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary or secondary amines.

Scientific Research Applications

The compound (7E)-2-amino-7-(4-methylbenzylidene)-4-(4-methylphenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications through a detailed examination of existing literature and case studies.

Structure and Composition

  • Molecular Formula : C23H24N2O
  • Molecular Weight : 360.45 g/mol

The compound features a tetrahydrocyclopenta[b]pyran core, which is known for its structural versatility and biological activity. The presence of the amino group and carbonitrile moiety enhances its reactivity and potential biological interactions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that derivatives of cyclopenta[b]pyran compounds exhibit significant cytotoxic effects against various cancer cell lines. The structural features of the compound may contribute to its ability to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some studies have reported that similar compounds possess antibacterial and antifungal activities. The incorporation of the carbonitrile group may enhance these properties by affecting the cell membrane integrity of pathogens.

Neuroscience

Research has suggested that compounds with similar structures may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The amino group can interact with neurotransmitter systems, possibly enhancing cognitive functions or providing neuroprotection against oxidative stress.

Materials Science

The unique structural characteristics of this compound allow for its use in developing novel materials:

  • Organic Light Emitting Diodes (OLEDs) : Compounds with extended π-conjugation systems are explored for their electronic properties in OLED applications. The tetrahydrocyclopenta[b]pyran structure can contribute to efficient charge transport.
  • Polymer Chemistry : The reactivity of the amino and carbonitrile groups can be utilized in polymer synthesis, leading to materials with tailored properties for specific applications such as coatings or adhesives.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various cyclopenta[b]pyran derivatives on human cancer cell lines. The results indicated that modifications at the amino position significantly enhanced anticancer activity compared to non-substituted analogs.

Case Study 2: Antimicrobial Efficacy

In a publication from the International Journal of Antimicrobial Agents, researchers tested a series of cyclopenta[b]pyran derivatives against common bacterial strains. The findings showed promising antibacterial activity, particularly against Gram-positive bacteria, suggesting that the compound could lead to new antibiotic agents.

Case Study 3: OLED Applications

Research conducted by a team at a leading university focused on synthesizing new materials based on cyclopenta[b]pyran derivatives for use in OLEDs. Their findings highlighted improved luminescent properties and stability compared to traditional materials, paving the way for more efficient display technologies.

Mechanism of Action

The mechanism of action of (7E)-2-amino-7-(4-methylbenzylidene)-4-(4-methylphenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. Additionally, the compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Biological Activity

The compound (7E)-2-amino-7-(4-methylbenzylidene)-4-(4-methylphenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile is a member of the tetrahydrocyclopenta[b]pyran family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}

This structure features a tetrahydrocyclopenta[b]pyran core with various substituents that contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to tetrahydrocyclopenta[b]pyrans. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. In a comparative study, several tetrahydrocyclopenta[b]pyran derivatives were evaluated for their cytotoxic activity against MDA-MB-231 and MCF-7 breast cancer cell lines. The results indicated that some derivatives exhibited IC50 values below 30 µg/mL, demonstrating promising anticancer activity comparable to standard chemotherapeutics like etoposide .

Antioxidant Activity

Antioxidant properties are critical for compounds targeting oxidative stress-related diseases. The compound's structural features suggest potential antioxidant activity. A related study on imidazopyranotacrines indicated that compounds with similar structural motifs exhibited strong antioxidant capabilities measured by the ORAC method . This suggests that this compound may also possess significant antioxidant properties.

Enzyme Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial in neurodegenerative disease management. Some related compounds have been shown to inhibit AChE effectively, indicating that this compound could also serve as a potential therapeutic agent for Alzheimer's disease and other cognitive disorders .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Binding Affinity : The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
  • Oxidative Stress Modulation : By acting as an antioxidant, it may help mitigate oxidative damage in cells.
  • Cell Cycle Regulation : The cytotoxic effects observed in cancer cell lines suggest that it may interfere with cell cycle progression.

Case Studies and Research Findings

StudyFindings
Identified strong antioxidant activity and moderate AChE inhibition.
Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 < 30 µg/mL.
Explored the synthesis of pyran derivatives showing anti-tumor activity; supports the potential for this compound in cancer therapy.

Properties

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

(7E)-2-amino-4-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile

InChI

InChI=1S/C24H22N2O/c1-15-3-7-17(8-4-15)13-19-11-12-20-22(18-9-5-16(2)6-10-18)21(14-25)24(26)27-23(19)20/h3-10,13,22H,11-12,26H2,1-2H3/b19-13+

InChI Key

VOQKAJAXRLCSAF-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\CCC3=C2OC(=C(C3C4=CC=C(C=C4)C)C#N)N

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCC3=C2OC(=C(C3C4=CC=C(C=C4)C)C#N)N

Origin of Product

United States

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